molecular formula C20H23N5O2S B2410009 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide CAS No. 1286719-12-7

1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide

Cat. No.: B2410009
CAS No.: 1286719-12-7
M. Wt: 397.5
InChI Key: LVRFRLNWNXPUTL-UHFFFAOYSA-N
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Description

1-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, an oxadiazole moiety, a thiophene ring, and a piperidine carboxamide group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Incorporation of the Thiophene Ring: This step often involves a cross-coupling reaction, such as a Stille or Negishi coupling.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine ring and its subsequent functionalization to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group.

    Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced forms of the oxadiazole or carboxamide groups.

    Substitution: Halogenated derivatives or substituted pyridine and thiophene rings.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis.

    Material Science: It can be used in the development of organic semiconductors and conductive polymers.

Biology:

    Drug Discovery: The compound’s unique structure makes it a candidate for screening in pharmaceutical research, particularly for targeting specific enzymes or receptors.

Medicine:

Industry:

    Agriculture: It may be used in the development of agrochemicals.

    Polymers: The compound can be incorporated into polymer matrices to enhance their properties.

Mechanism of Action

The mechanism of action of 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • 1-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide
  • 1-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(benzofuran-2-yl)ethyl)piperidine-3-carboxamide

Uniqueness: Compared to similar compounds, 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c26-20(22-10-7-17-4-2-12-28-17)16-3-1-11-25(13-16)14-18-23-19(24-27-18)15-5-8-21-9-6-15/h2,4-6,8-9,12,16H,1,3,7,10-11,13-14H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFRLNWNXPUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=NC=C3)C(=O)NCCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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